2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole
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Overview
Description
2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromophenyl group and a pentafluorosulfanyl group attached to the indole core, which may contribute to its unique chemical and biological properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound may be explored for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
Safety and Hazards
Future Directions
The study of new indole derivatives is an active area of research, given the wide range of biological activities exhibited by these compounds. Future research could involve studying the biological activity of “2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole”, as well as exploring its potential uses in medicinal chemistry .
Preparation Methods
The synthesis of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild conditions. The preparation of the compound may involve the following steps:
Bromination: Introduction of the bromine atom to the phenyl ring.
Pentafluorosulfanylation: Introduction of the pentafluorosulfanyl group to the indole core.
Coupling Reaction: Formation of the final product through the Suzuki-Miyaura coupling reaction.
Chemical Reactions Analysis
2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole is not fully understood. indole derivatives are known to interact with multiple molecular targets and pathways . The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanism of action and molecular targets involved.
Comparison with Similar Compounds
2-(4-Bromophenyl)-6-pentafluorosulfanyl-1H-indole can be compared with other similar compounds, such as:
4-Bromophenylacetic acid: A derivative of phenylacetic acid containing a bromine atom.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer properties.
(Z)-3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with potential antifungal activity.
These compounds share structural similarities with this compound but may exhibit different biological activities and properties. The presence of the pentafluorosulfanyl group in this compound may contribute to its unique chemical and biological characteristics.
Properties
IUPAC Name |
[2-(4-bromophenyl)-1H-indol-6-yl]-pentafluoro-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF5NS/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(8-14(10)21-13)22(16,17,18,19)20/h1-8,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBOZBSKABVFNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)C=C(C=C3)S(F)(F)(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF5NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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